molecular formula C21H22N4OS B5334529 N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE

N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE

Cat. No.: B5334529
M. Wt: 378.5 g/mol
InChI Key: CTKKEHBIZDVXBL-UHFFFAOYSA-N
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Description

N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazine ring and a butanamide moiety, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. One possible route could be:

    Formation of the Triazine Ring: Starting with a precursor such as cyanuric chloride, which undergoes nucleophilic substitution reactions with appropriate amines to form the triazine ring.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Butanamide Moiety: The butanamide group can be synthesized through an amidation reaction involving a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of N1-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and phenylethyl group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-Phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]propanamide
  • N~1~-(1-Phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]pentanamide

Uniqueness

N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-3-19(20(26)23-15(2)16-10-6-4-7-11-16)27-21-22-14-18(24-25-21)17-12-8-5-9-13-17/h4-15,19H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKKEHBIZDVXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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